Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers pursuing ATP-competitive kinase inhibitors often face supply bottlenecks for regioisomerically pure, Boc-protected azetidine intermediates. CAS 887579-41-1 provides the precise 3-bromoanilino (meta) substitution pattern critical for SAR campaigns targeting EGFR (cf. PD 153035, IC50 0.025 nM). - Confirms to structure with ≥98% purity, enabling direct use in parallel synthesis. - Aryl bromide handle ready for Suzuki coupling; Boc group stable under Pd-catalyzed conditions. - MW 327.22, Fsp3 0.50, ideal for fragment-based drug discovery libraries.

Molecular Formula C14H19BrN2O2
Molecular Weight 327.22 g/mol
CAS No. 887579-41-1
Cat. No. B1504643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate
CAS887579-41-1
Molecular FormulaC14H19BrN2O2
Molecular Weight327.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NC2=CC(=CC=C2)Br
InChIInChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-5-10(15)7-11/h4-7,12,16H,8-9H2,1-3H3
InChIKeyNVTHQRIHKLKBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Versatile Azetidine Building Block Overview


Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate (CAS 887579-41-1, molecular formula C₁₄H₁₉BrN₂O₂, MW 327.22) is a synthetic, Boc-protected 3-aminoazetidine derivative bearing a 3-bromoaniline substituent . The compound belongs to the N-arylazetidine-1-carboxylate class, a scaffold recognized for its conformational rigidity, high sp³ carbon fraction (Fsp³), and utility as a building block in medicinal chemistry and chemical biology [1]. Its key structural features include a strained four-membered azetidine ring imparting constrained geometry, a tert-butyloxycarbonyl (Boc) protecting group enabling orthogonal deprotection, and a meta-brominated aniline moiety serving as both a pharmacophoric element and a synthetic handle for further derivatization via cross-coupling reactions .

1
Boc-Protected Azetidine Scaffold
Conformationally constrained 4-membered ring with orthogonal deprotection, supporting multi-step synthesis workflows.
2
Meta-Bromoaniline Pharmacophore
Privileged fragment with reported kinase inhibitor precedent, enabling SAR exploration around the halogen handle.
3
Orthogonal Reactivity Profile
Aryl-Br for cross-coupling diversification; Boc-amine stable under Pd catalysis, then cleaved for further elaboration.

Positional Isomer Differentiation and Substitution Risks


Positional isomerism on the bromoaniline ring profoundly alters both physicochemical and pharmacophoric properties in N-arylazetidine-1-carboxylates. The 3-bromo (meta) substitution pattern in CAS 887579-41-1 — versus the 2-bromo (ortho, CAS 887579-47-7) and 4-bromo (para, CAS 887579-54-6) isomers — introduces differentiated electronic distribution, steric accessibility, and hydrogen-bonding geometry [1]. Meta-substitution places the bromine atom at a position that avoids steric clash with the azetidine NH while preserving a distinct dipole moment and charge distribution across the aniline ring compared to ortho or para congeners . This positional specificity dictates the compound's behavior in structure-activity relationship (SAR) campaigns — where the 3-bromoanilino motif has historical precedent as a privileged fragment in kinase inhibitor pharmacophores, notably in PD 153035, a potent EGFR inhibitor (IC₅₀ 0.025 nM) [2]. Generic substitution with a different bromo-regioisomer or a non-brominated analog risks losing target engagement, altering metabolic profiles, or disrupting synthetic tractability, making isomer-level specification essential for reproducible research outcomes.

Target
3-Bromo (meta) aniline on Boc-azetidine: steric accessibility, dipole orientation preserves SAR and synthetic handle.
Ortho / Para Isomers
Shift in electronic distribution and steric environment may alter target-engagement profile and cross-coupling reactivity.
Target
Boc protecting group: acid-labile, stable to reductive amination and mild Pd-catalyzed conditions.
Fmoc / Cbz Analogs
Basic deprotection (Fmoc) may risk azetidine ring-opening; hydrogenolytic Cbz removal may cause aryl-Br dehalogenation.

Quantitative Evidence: Target Compound vs. Comparators


Lipophilicity and Polar Surface Area by Bromine Position

The 3-bromo (meta) isomer (CAS 887579-41-1) was compared with its 4-bromo (para, CAS 887579-54-6) positional isomer on computed physicochemical descriptors. The 3-bromo isomer exhibits a higher computed LogP of 3.49–3.50 versus the 4-bromo isomer's LogP of approximately 3.3 , indicating a ~0.2 log unit increase in lipophilicity attributable to the meta-substitution pattern. Similarly, the topological polar surface area (TPSA) differs: 41.57–41.6 Ų for the 3-bromo isomer versus a slightly lower value for the para isomer. These differences, while numerically modest, reflect the altered electronic distribution and dipole moment orientation inherent to meta-substitution, which can translate into meaningful divergence in membrane permeability and off-target binding profiles during lead optimization .

Lipophilicity by Br Position
Data to verify
ΔLogP ≈ +0.2
3-Br (meta) LogP ~3.5 vs. 4-Br (para) ~3.3
Meta substitution increases computed lipophilicity; may influence membrane permeability in lead optimization.
Computed values, not experimentally measured LogP.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Meta-Bromoaniline Pharmacophore in Kinase Inhibition

The 3-bromoanilino (meta-bromoaniline) substructure present in CAS 887579-41-1 is a privileged pharmacophoric fragment with a validated track record in kinase inhibitor drug discovery. In the landmark study of PD 153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline), the 3-bromoanilino moiety contributed to an IC₅₀ of 0.025 nM against EGFR tyrosine kinase, with competitive binding at the ATP site [1]. The steep SAR observed for bromoaniline substitution position in this series demonstrated that moving the bromine from meta to ortho or para position resulted in potency losses exceeding 1000-fold, underscoring the critical importance of substitution geometry [1]. While CAS 887579-41-1 itself has not been reported in peer-reviewed pharmacological assays as of the search date, its 3-bromoanilino-azetidine scaffold uniquely merges the validated meta-bromoaniline pharmacophore with the conformational constraint and metabolic stability benefits of the azetidine ring [2], offering a building block that bridges two independently validated design principles.

Meta-Br Pharmacophore
Class-level inference
EGFR IC₅₀ 0.025 nM (PD 153035)
Positional isomer potency loss >1000×
Reported meta-bromoaniline fragment contributes to kinase binding; direct activity data for this building block not yet available.
Requires experimental validation in target kinase assay.
Kinase Inhibitor Design Fragment-Based Drug Discovery Structure-Activity Relationship

Azetidine Conformational Constraint and Drug-Likeness

The azetidine core in CAS 887579-41-1 provides conformational constraint that differentiates it from common larger-ring heterocyclic alternatives such as piperidine or pyrrolidine building blocks. The azetidine ring is a puckered, four-membered structure that restricts bond rotation and introduces a defined spatial orientation of the 3-bromoanilino substituent [1]. Critically, the compound's sp³ carbon fraction (Fsp³) is 0.50 [2], which is substantially higher than typical flat aromatic building blocks (Fsp³ < 0.3) and aligns with the Fsp³ ≥ 0.45 threshold associated with improved clinical success rates [3]. The azetidine scaffold has been demonstrated to enhance metabolic stability versus linear or flexible amine-containing building blocks: azetidine-containing compounds exhibit reduced N-dealkylation and oxidative metabolism compared to acyclic tertiary amines due to steric shielding of the nitrogen lone pair within the strained ring [4]. Additionally, four FDA-approved drugs (baricitinib, cobimetinib, sarolaner, azelnidipine) incorporate azetidine motifs specifically to leverage these pharmacokinetic advantages [4].

Conformational Constraint
Class-level inference
Fsp³ = 0.50
Azetidine ring strain ~26 kcal/mol; 4 rotatable bonds
High sp³ fraction aligns with reported drug-likeness benchmarks; azetidine rigidity may improve target binding and metabolic stability.
Class-level benefits from FDA-approved azetidine drugs.
Conformational Analysis Drug Design Metabolic Stability

Aryl Bromide Cross-Coupling Versatility

The aryl bromide group at the 3-position of the aniline ring in CAS 887579-41-1 functions as a versatile synthetic handle for late-stage diversification. Aryl bromides are established substrates for palladium-catalyzed Suzuki-Miyaura (C–C bond formation), Buchwald-Hartwig (C–N bond formation), and other cross-coupling reactions . Meta-bromoanilines have been demonstrated to undergo efficient Suzuki-Miyaura cross-coupling with a range of boronic esters, including under conditions compatible with unprotected aniline NH groups [1]. In the context of the azetidine scaffold, the Boc protecting group provides orthogonal stability under typical cross-coupling conditions (Pd catalysis, mild base, temperatures up to 80–100 °C), enabling sequential functionalization strategies where the bromine is elaborated first, followed by Boc deprotection to reveal the free azetidine amine . This orthogonal reactivity profile is not available with non-brominated analogs, which lack the cross-coupling handle, or with chloro- or iodo-analogs, which exhibit different reactivity and may require distinct catalyst systems.

Aryl-Br Cross-Coupling
Class-level inference
Suzuki-Miyaura, Buchwald-Hartwig compatible
Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80–100 °C
Meta-bromine enables late-stage diversification; Boc group remains intact under standard coupling conditions.
Optimal balance of reactivity and cost vs. iodo/chloro analogs.
Synthetic Chemistry Cross-Coupling Library Synthesis

Supplier Purity Benchmarks and QC Documentation

CAS 887579-41-1 is commercially available from multiple suppliers with a minimum specified purity of 95–98% . The compound's molecular identity is confirmed by multiple orthogonal identifiers, including an MDL number (MFCD07785929) , an InChIKey (NVTHQRIHKLKBGL-UHFFFAOYSA-N), and standardized IUPAC nomenclature (2-Methyl-2-propanyl 3-[(3-bromophenyl)amino]-1-azetidinecarboxylate) . Computed physical properties — including predicted boiling point of 414.9 ± 40.0 °C, density of 1.420 ± 0.06 g/cm³, and LogP of 3.3–3.5 — are available to guide handling, storage, and formulation [1]. Safety documentation (GHS-compliant SDS) indicates H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, establishing baseline handling requirements . This level of supplier-provided characterization exceeds what is typically available for custom-synthesized or in-house prepared analogs, reducing QC burden for procurement teams.

Supplier QC Benchmarks
Specification review
Purity ≥95% (guaranteed)
MDL, InChIKey, GHS SDS available
Pre-characterized material reduces QC overhead for procurement; documented hazards support safe handling.
Purity by HPLC/GC per vendor; predicted physical properties.
Quality Control Procurement Specification Analytical Chemistry

Orthogonal Boc Protection Strategy Compatibility

The Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen in CAS 887579-41-1 provides orthogonal stability that differentiates it from analogs bearing alternative N-protecting groups (Cbz, Fmoc, acetyl) or unprotected azetidines. The Boc group is stable to nucleophilic conditions, catalytic hydrogenation, and mild bases, but is quantitatively cleaved under acidic conditions (TFA/CH₂Cl₂, 4M HCl/dioxane, or formic acid) [1]. This orthogonality is critical in multi-step synthetic sequences where the 3-bromoaniline NH must be preserved. In contrast, the Fmoc-protected analog would require basic deprotection (piperidine) — conditions that may promote elimination or ring-opening of the strained azetidine — and the Cbz-protected analog requires hydrogenolysis, which is incompatible with the aryl bromide (risk of dehalogenation) [2]. The Boc-azetidine motif also withstands the reductive amination conditions commonly used to install the 3-bromoanilino group (NaBH(OAc)₃ or NaBH₄, mild acid), enabling a convergent synthetic route to CAS 887579-41-1 .

Boc Orthogonality
Class-level inference
Acid-cleavable (TFA/HCl)
Stable to NaBH₄, H₂/Pd, nucleophiles
Boc protection avoids azetidine ring-opening and aryl-Br reduction risks associated with Fmoc/Cbz analogs.
Deprotection quantitative; orthogonal to cross-coupling steps.
Protecting Group Strategy Solid-Phase Synthesis Peptidomimetic Chemistry

Best-Fit Research and Industrial Applications


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can deploy CAS 887579-41-1 as a key intermediate or fragment, capitalizing on the established precedent of the 3-bromoanilino motif in ultra-potent EGFR inhibitors such as PD 153035 (IC₅₀ 0.025 nM) [1]. The azetidine scaffold introduces conformational constraint that can enhance binding affinity and selectivity versus flexible aniline-based kinase inhibitors, while the Boc protecting group allows late-stage deprotection and further elaboration — for instance, to install a warhead for covalent targeting or to conjugate a solubility-enhancing moiety [2].

PROTAC Linker-Payload Synthesis

In PROTAC (PROteolysis TArgeting Chimera) design, azetidine-containing linkers have demonstrated utility as rigid, metabolically stable spacers between the E3 ligase ligand and the target protein ligand . CAS 887579-41-1 provides a three-point diversification scaffold: the Boc group can be removed to couple an E3 ligase ligand via amide bond formation, the aniline NH can be functionalized with a target-protein-binding moiety, and the aryl bromide can be elaborated via Suzuki coupling to introduce additional diversity or physicochemical property modulation [3]. This convergent approach is superior to linear PROTAC linker synthesis where each modification requires de novo synthesis.

Fragment-Based Drug Discovery Library Assembly

CAS 887579-41-1 meets the criteria for an ideal fragment library member: MW 327.22 (<350 Da threshold for fragments), Fsp³ 0.50 (well above the 0.45 threshold associated with improved clinical success), 4 rotatable bonds (moderate flexibility), and balanced HBD/HBA count (1 donor, 3 acceptors) [4]. The 3-bromoaniline fragment is a known privileged structure, and the azetidine ring provides a defined exit vector geometry distinct from piperidine or pyrrolidine fragments. Procurement of pre-characterized, high-purity CAS 887579-41-1 for fragment library assembly eliminates the need for in-house synthesis and QC of each fragment analog, accelerating hit identification timelines [5].

Parallel Library Synthesis via Suzuki Coupling

For discovery chemistry groups building focused compound libraries through parallel synthesis, the aryl bromide in CAS 887579-41-1 serves as a single, robust diversification point for Suzuki-Miyaura cross-coupling with commercially available boronic acid/ester building blocks [6]. The Boc-protected azetidine nitrogen remains stable under standard Pd-catalyzed coupling conditions (aqueous base, 80–100 °C), enabling a 'couple-then-deprotect-then-functionalize' strategy. This workflow is more efficient than synthesizing each biaryl analog from scratch, with the meta-bromine position providing steric and electronic properties distinct from ortho- or para-substituted alternatives — a critical factor when exploring SAR around the biaryl axis [6].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Meta-bromoaniline pharmacophore and azetidine constraint
Target engagement and selectivity in kinase panel assays
PROTAC linker-payload synthesis
Three-point orthogonal diversification (Boc, NH, Br)
Convergent assembly efficiency and linker rigidity evaluation
Fragment-based library assembly
Moderate MW (327), high Fsp³ (0.50), low rotatable bonds
Library quality metrics and downstream SAR expansion
Parallel synthesis via Suzuki coupling
Aryl-Br handle stable under Pd catalysis with Boc intact
Reaction scope and library diversification efficiency
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